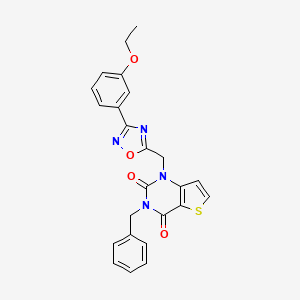![molecular formula C19H16N4O6S3 B2373523 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide CAS No. 899758-44-2](/img/structure/B2373523.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is a complex organic compound known for its versatile reactivity and potential applications across various scientific fields. It encompasses functionalities from isothiazole, sulfonamide, and amide groups, making it a compound of significant interest in medicinal and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions Preparation involves multistep synthesis, including the functionalization of benzo[d]isothiazole and subsequent coupling reactions with sulfamoyl and propanamide derivatives. Reaction conditions typically require careful control of temperature, pH, and use of specific catalysts to ensure high yield and purity.
Industrial Production Methods Industrial synthesis often employs automated sequential reactors with in-line monitoring. The use of green chemistry principles, like solvent recycling and energy-efficient reactors, is emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation and Reduction: : Participates in redox reactions, especially involving the sulfur and nitrogen moieties.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions, owing to the electron-rich and electron-deficient centers in the molecule.
Hydrolysis: : The amide and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions Used
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halides, anhydrides, and specific nucleophiles/electrophiles.
Hydrolysis Conditions: : Strong acids/bases like hydrochloric acid or sodium hydroxide.
Major Products Formed Products vary based on reaction types but commonly include modified benzo[d]isothiazole derivatives, desulfonated products, and fragmented amides.
Aplicaciones Científicas De Investigación
The compound finds applications in:
Chemistry: : Used as a precursor for synthesizing other complex molecules. Acts as a reagent in multistep organic synthesis.
Biology: : Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: : Explored for pharmaceutical applications due to its bioactive functional groups, possibly as an enzyme inhibitor or drug scaffold.
Industry: : Utilized in material science for creating specialized polymers and in analytical chemistry for developing advanced detection methods.
Mecanismo De Acción
The compound's mechanism of action is largely dependent on its interaction with various molecular targets. The sulfonamide group, for instance, is known to bind to specific enzymes, inhibiting their activity. The thiazole ring can intercalate with DNA, affecting transcription processes. The overall mechanism involves disruption of key biological pathways critical to cellular function.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
Sulfonamide Drugs: : Shares functional similarities but offers unique binding properties due to additional isothiazole and amide groups.
Thiazole-based Compounds: : Similar in DNA intercalation but differs in bioavailability and metabolic stability.
List of Similar Compounds
4-(N-(thiazol-2-yl)sulfamoyl)benzoic acid
N-(4-(aminosulfonyl)phenyl)-3-(1,1-dioxo-1,2-benzothiazol-3-yl)propanamide
Benzo[d]isothiazole derivatives with sulfonamide functionalities
This compound's intricate structure and diverse functional groups make it a focal point for ongoing research and development in multiple scientific disciplines.
Propiedades
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S3/c1-12(23-18(25)15-4-2-3-5-16(15)32(23,28)29)17(24)21-13-6-8-14(9-7-13)31(26,27)22-19-20-10-11-30-19/h2-12H,1H3,(H,20,22)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIASNNEMSRJRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)N3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
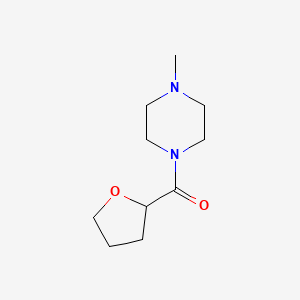
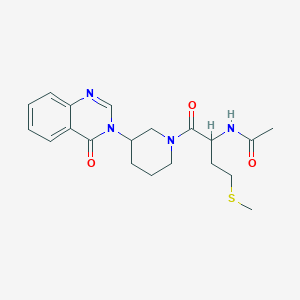

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine](/img/structure/B2373449.png)
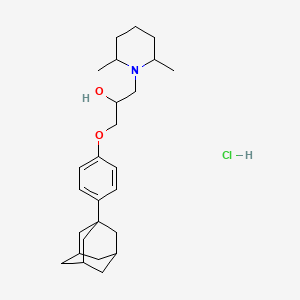
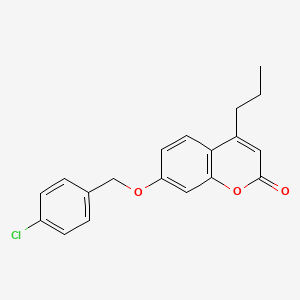
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide](/img/structure/B2373452.png)
![2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione](/img/structure/B2373455.png)


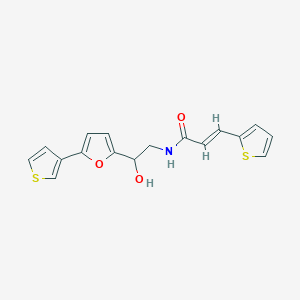
![N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide](/img/structure/B2373461.png)

